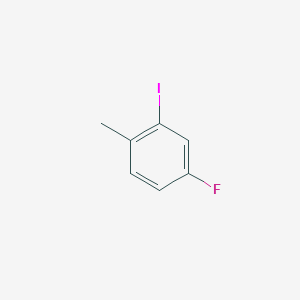

4-Fluoro-2-iodotoluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-fluoro-2-iodo-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FI/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGYAMQMAVTAKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40157269 | |

| Record name | 4-Fluoro-2-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13194-67-7 | |

| Record name | 4-Fluoro-2-iodo-1-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13194-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-iodotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013194677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-2-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-2-iodotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Fluoro-2-iodotoluene (CAS No. 13194-67-7): Properties, Synthesis, and Applications in Drug Discovery

Abstract

4-Fluoro-2-iodotoluene is a halogenated aromatic compound of significant interest to the scientific community, particularly those in synthetic organic chemistry and medicinal chemistry. Its unique substitution pattern, featuring both a fluorine atom and an iodine atom on a toluene scaffold, renders it a highly versatile building block for the construction of complex molecular architectures. The fluorine atom can be leveraged to modulate the physicochemical and pharmacokinetic properties of target molecules, while the iodine atom serves as a reactive handle for a wide array of cross-coupling reactions. This guide provides an in-depth analysis of this compound, covering its chemical and physical properties, a representative synthetic protocol with mechanistic considerations, its critical applications in modern drug discovery, and essential safety and handling information.

Chemical Identity and Properties

Accurate identification and understanding of a compound's physical properties are foundational for its effective use in a research setting. This compound is a distinct chemical entity with the key identifiers and properties summarized below.

Table 1: Key Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 13194-67-7 | [1][2] |

| Molecular Formula | C₇H₆FI | [1][2][3] |

| Molecular Weight | 236.03 g/mol | [1][3][4] |

| IUPAC Name | 4-fluoro-2-iodo-1-methylbenzene | [2] |

| SMILES | Cc1ccc(F)cc1I | |

| InChIKey | RZGYAMQMAVTAKP-UHFFFAOYSA-N | [2][3] |

| EC Number | 236-153-7 | [2] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow/orange clear liquid | [1][5] |

| Density | 1.752 g/mL at 25 °C | [5] |

| Boiling Point | 90-94 °C at 15 mmHg | [1][5] |

| Refractive Index | n20/D 1.5800 | [1][5] |

| Flash Point | 86.7 °C (188.1 °F) - closed cup | [5] |

| Storage | Store at room temperature | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through the electrophilic iodination of 4-fluorotoluene. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methyl group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. In this case, the iodine atom is directed to the position ortho to the strongly activating methyl group and meta to the fluorine, leading to the desired product.

Causality in Experimental Design

The choice of an iodinating agent and an oxidant is critical for an efficient reaction. Molecular iodine (I₂) itself is not electrophilic enough to react with the moderately activated 4-fluorotoluene ring. Therefore, an oxidizing agent is used to generate a more potent electrophilic iodine species in situ, such as the iodonium ion (I⁺). This approach avoids the use of highly corrosive or unstable iodinating reagents and allows for a controlled reaction.

Representative Synthetic Protocol

This protocol is an illustrative example based on established principles of electrophilic aromatic substitution.

-

Reaction Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, charge 4-fluorotoluene (1.0 eq) and a suitable solvent such as acetic acid.

-

Reagent Addition: Add molecular iodine (I₂, 1.05 eq). In a separate vessel, prepare a solution of an oxidizing agent (e.g., nitric acid, hydrogen peroxide, or potassium persulfate) in the same solvent.

-

Electrophilic Iodination: Heat the flask containing 4-fluorotoluene and iodine to a controlled temperature (e.g., 60-80 °C). Add the oxidant solution dropwise via the dropping funnel over 1-2 hours. The reaction is exothermic and the rate of addition should be managed to maintain the target temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or dichloromethane. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Core Applications in Research and Development

The utility of this compound stems from its dual functionality, making it a prized building block in the synthesis of high-value compounds.

Pharmaceutical and Drug Discovery

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[6][7][8] this compound serves as a scaffold that carries this beneficial fluorine atom into the target molecule.

-

A Handle for Complexity: The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition, making it an ideal precursor for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the efficient and regioselective formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug synthesis.[9]

-

Bioactive Molecules: This compound is a key intermediate in the synthesis of various biologically active molecules.[1] For instance, it has been utilized in the development of histone deacetylase (HDAC) inhibitors, which are a significant class of anti-cancer agents, and in the synthesis of γ-secretase inhibitors for potential use in treating Alzheimer's disease.[6]

Agrochemicals and Material Science

Similar to its role in pharmaceuticals, this compound is used to create novel agrochemicals, such as herbicides and pesticides, where the fluorine substituent can enhance potency and environmental stability.[1] In material science, it can be incorporated into polymers and coatings to improve properties like thermal stability and chemical resistance.[1]

Spectroscopic Data and Characterization

The identity and purity of this compound are confirmed using standard analytical techniques. Purity is often assessed by Gas Chromatography (GC), with commercial grades typically being ≥97% pure.[1] Structural confirmation is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and mass spectrometry.[2]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. The following information is derived from its Safety Data Sheet (SDS).

Table 3: GHS Hazard Information

| Category | Information | Source(s) |

| Pictogram | GHS06 (Skull and Crossbones) | |

| Signal Word | Danger | [5] |

| Hazard Statements | H301: Toxic if swallowed. | [5] |

| H315: Causes skin irritation. | [10] | |

| H319: Causes serious eye irritation. | [10] | |

| Precautionary Statements | P264: Wash hands and exposed skin thoroughly after handling. | [5][10] |

| P270: Do not eat, drink or smoke when using this product. | [5] | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [10] | |

| P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. | ||

| P405: Store locked up. | [5] | |

| P501: Dispose of contents/container to an approved waste disposal plant. | [10] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[10]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated area away from incompatible materials.[5]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[10] For skin contact, wash off immediately with plenty of soap and water.[10] If swallowed, rinse mouth and seek immediate medical attention.[5]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in science. Its strategic combination of a fluorine atom and an iodine atom provides chemists with a powerful platform for designing and synthesizing next-generation pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, synthesis, and handling is paramount for harnessing its full potential in a safe and effective manner. As the demand for more sophisticated and precisely functionalized molecules grows, the importance of versatile building blocks like this compound will continue to increase.

References

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 13194-67-7).

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.

- Wychem. (n.d.). This compound.

- Organic Syntheses. (n.d.). 4-Iodoveratrole.

- Panunzi, B., et al. (2018). Iodofluorination of Alkenes and Alkynes Promoted by Iodine and 4-Iodotoluene Difluoride. ResearchGate.

- Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633–10640.

- Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ResearchGate.

- Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 385–394.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H6FI | CID 83220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (CAS 13194-67-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound [webbook.nist.gov]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Introduction: The Strategic Importance of 4-Fluoro-2-iodotoluene

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Fluoro-2-iodotoluene

This document provides a comprehensive technical guide on the spectroscopic analysis of this compound (CAS No. 13194-67-7), a critical building block in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this guide synthesizes core spectroscopic data (NMR, IR, MS) with practical, field-proven insights into data acquisition and interpretation.

This compound is a substituted aromatic hydrocarbon with the molecular formula C₇H₆FI.[1] Its strategic value in organic synthesis, particularly in the pharmaceutical and agrochemical sectors, stems from the unique reactivity conferred by its substituents.[2] The iodine atom, positioned ortho to the methyl group, serves as an efficient handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.[2][3] Simultaneously, the fluorine atom at the para-position provides electronic modulation of the aromatic system, a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2]

This guide provides the foundational spectroscopic data necessary for the unambiguous identification and quality control of this vital synthetic intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-fluoro-2-iodo-1-methylbenzene | [1] |

| CAS Number | 13194-67-7 | [4] |

| Molecular Formula | C₇H₆FI | [1] |

| Molecular Weight | 236.03 g/mol | [4] |

| Appearance | Pale yellow to amber liquid | [3] |

| Boiling Point | 92-94 °C at 15 mmHg | [4] |

| Density | 1.752 g/mL at 25 °C | [4] |

graph "4_Fluoro_2_iodotoluene_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; CH3 [label="CH₃"]; I [label="I", fontcolor="#EA4335"]; F [label="F", fontcolor="#34A853"];

// Position nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; CH3 [pos="0,2!"]; I [pos="-1.74,1!"]; F [pos="0,-2!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- CH3; C2 -- I; C4 -- F; }graph "H_NMR_Coupling" { rankdir=LR; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=none, style=dashed];H6 [label="H-6"]; H5 [label="H-5"]; H3 [label="H-3"]; F [label="F", fillcolor="#FBBC05"];

H6 -- F [label=" J (meta)", fontcolor="#5F6368"]; H5 -- H6 [label=" J (ortho)", fontcolor="#5F6368"]; H5 -- F [label=" J (ortho)", fontcolor="#5F6368"]; H3 -- F [label=" J (meta)", fontcolor="#5F6368"]; }

Caption: Key ¹H-¹⁹F and ¹H-¹H spin-spin coupling in this compound.

Expert Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard, cost-effective solvent that dissolves the analyte well and has a minimal residual solvent signal (δ 7.26 ppm) that does not interfere with analyte signals. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Causality: Higher field strengths provide better signal dispersion and resolution, which is crucial for accurately resolving the complex splitting patterns in the aromatic region.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse (zg30) experiment is sufficient.

-

Acquisition Time (AQ): ~3-4 seconds. Causality: Ensures sufficient data points are collected for good resolution.

-

Relaxation Delay (D1): 2-5 seconds. Causality: Allows for near-complete T1 relaxation of protons, ensuring accurate signal integration.

-

Number of Scans (NS): 8-16 scans. Causality: Improves the signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, one for each carbon atom. The chemical shifts are significantly influenced by the electronegativity of the fluorine and the deshielding effect of the iodine. A key feature is the large one-bond coupling constant between the fluorine and the carbon it is attached to (¹JC-F), which is typically >200 Hz. [5] Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |

| C-F (C4) | ~160-165 | Doublet, ¹JC-F > 200 Hz |

| C-I (C2) | ~90-95 | Singlet |

| C-CH₃ (C1) | ~135-140 | Doublet, JC-F ≈ 3-4 Hz |

| C-H (C5) | ~130-135 | Doublet, JC-F ≈ 8-9 Hz |

| C-H (C6) | ~115-120 | Doublet, JC-F ≈ 20-22 Hz |

| C-H (C3) | ~110-115 | Doublet, JC-F ≈ 20-22 Hz |

| CH₃ | ~20-25 | Singlet |

| (Note: These are predicted values based on empirical data for similar structures. Actual spectra should be referenced against a spectral database.) | ||

| [1] |

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. [6][7] Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3050-3100 | Aromatic C-H Stretch | Medium-Weak |

| ~2850-2960 | Aliphatic (CH₃) C-H Stretch | Medium-Weak |

| ~1580-1600 | Aromatic C=C Ring Stretch | Medium |

| ~1470-1490 | Aromatic C=C Ring Stretch | Strong |

| ~1200-1250 | C-F Stretch | Strong |

| ~800-880 | C-H Out-of-Plane Bending | Strong |

| (Note: The C-I stretch is typically weak and falls in the far-infrared region (<600 cm⁻¹), which may not be observed on standard mid-IR spectrometers.) |

Expert Protocol: Acquiring an ATR-FTIR Spectrum

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum in air. Causality: The background scan is essential to subtract the spectral contributions of atmospheric CO₂ and water vapor, ensuring a clean sample spectrum.

-

Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Causality: This range covers the mid-infrared region where most fundamental molecular vibrations for organic compounds occur. [6]Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. [8]For this compound, electron ionization (EI) is a common technique.

The molecular ion peak (M⁺) is expected at an m/z of 236, corresponding to the molecular weight. Both fluorine and iodine are monoisotopic, so we do not expect to see complex isotopic patterns for the molecular ion. [9] Table 5: Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Identity |

| 236 | [C₇H₆FI]⁺ | Molecular Ion (M⁺) |

| 109 | [C₇H₆F]⁺ | Loss of Iodine radical (M - I) |

| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement after loss of I and F) |

digraph "MS_Fragmentation" { bgcolor="transparent"; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#EA4335"];M [label="[C₇H₆FI]⁺˙\nm/z = 236"]; M_minus_I [label="[C₇H₆F]⁺\nm/z = 109"];

M -> M_minus_I [label="- I•"]; }

Caption: Primary fragmentation pathway of this compound under EI-MS.

Expert Protocol: Acquiring an EI Mass Spectrum

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS). Causality: GC-MS is preferred as it separates the analyte from any impurities, providing a clean mass spectrum of the target compound.

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV. Causality: 70 eV is the industry standard that provides reproducible fragmentation patterns, allowing for comparison with established spectral libraries like NIST.

-

Mass Analysis: Scan a mass range of m/z 40-300. Causality: This range is sufficient to detect the molecular ion (m/z 236) and its significant fragments.

-

Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern to confirm the presence of key structural motifs, such as the loss of the iodine atom.

Safety and Handling

This compound is classified as an acute oral toxicant and causes skin and serious eye irritation. [4][10]

-

Hazard Classifications: Acute Toxicity, Oral (Category 3); Skin Irritation (Category 2); Eye Irritation (Category 2A). [4][10]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile gloves, and a lab coat. [4][11]* Storage: Store in a tightly closed container in a cool, dry place away from heat and ignition sources. [12]

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful toolkit for the complete characterization of this compound. ¹H and ¹³C NMR confirm the precise connectivity and substitution pattern of the aromatic ring. FT-IR spectroscopy verifies the presence of key functional groups, such as the C-F bond. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. Together, these data form a robust analytical package essential for quality assurance and regulatory compliance in research and development.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 83220, this compound.

- EastFine Chemical. This compound Product Information.

- Michigan State University Department of Chemistry. Mass Spectrometry.

- Oregon State University. NMR Analysis of Substituted Benzophenones Analysis Guide.

- Wikipedia. Fragmentation (mass spectrometry).

- RTI Laboratories. FTIR Analysis.

- Dynalene Labs. FTIR – Fourier Transform Infrared Spectroscopy.

Sources

- 1. This compound | C7H6FI | CID 83220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 13194-67-7 this compound - EASTFINE [eastfine.net]

- 4. This compound 97 13194-67-7 [sigmaaldrich.com]

- 5. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]

- 6. rtilab.com [rtilab.com]

- 7. dynalenelabs.com [dynalenelabs.com]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. synquestlabs.com [synquestlabs.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. tcichemicals.com [tcichemicals.com]

Introduction: The Strategic Importance of 4-Fluoro-2-iodotoluene in Modern Chemistry

An In-depth Technical Guide to the Synthesis and Preparation of 4-Fluoro-2-iodotoluene

This compound is a halogenated aromatic compound that has emerged as a critical building block in synthetic organic chemistry.[1] Its unique substitution pattern, featuring a fluorine atom at the para-position and an iodine atom at the ortho-position relative to the methyl group, makes it a highly versatile intermediate. This structure is particularly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of both fluorine and iodine atoms allows for selective and sequential functionalization. The iodine atom, in particular, serves as an excellent handle for a multitude of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures.[1]

In the pharmaceutical industry, the incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity, ultimately improving the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[2][3] this compound provides a direct route to introduce this valuable "fluoro-iodo-toluene" scaffold into potential drug molecules, facilitating the exploration of new therapeutic agents for a range of diseases.[1][4] This guide provides a detailed examination of the principal synthetic methodologies for its preparation, focusing on the underlying chemical principles, detailed experimental protocols, and safety considerations for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

A thorough understanding of the compound's properties is essential for its successful synthesis, purification, and application.

| Property | Value | Reference(s) |

| CAS Number | 13194-67-7 | [1][5][6] |

| Molecular Formula | C₇H₆FI | [1][5] |

| Molecular Weight | 236.03 g/mol | [1][6] |

| Appearance | Colorless to orange or green clear liquid | [1] |

| Boiling Point | 90-94 °C at 15 mmHg | [1][6] |

| Density | ~1.75-1.81 g/mL at 25 °C | [1][6] |

| Refractive Index (n20/D) | ~1.580 | [1][6] |

| Purity (Typical) | ≥ 97% (GC) | [1] |

| IUPAC Name | 4-fluoro-2-iodo-1-methylbenzene | [5] |

| InChIKey | RZGYAMQMAVTAKP-UHFFFAOYSA-N | [5][6] |

| Storage Conditions | Store at room temperature, protected from light in a tightly sealed container. | [1][7] |

Core Synthetic Strategies: A Comparative Analysis

The preparation of this compound can be effectively achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. This guide will focus on the two most prevalent and reliable strategies: the Sandmeyer reaction starting from 4-fluoro-2-methylaniline and the direct electrophilic iodination of 4-fluorotoluene.

Method A: Sandmeyer Reaction of 4-Fluoro-2-methylaniline

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a robust method for converting a primary aromatic amine into a wide array of functional groups via a diazonium salt intermediate.[8][9] This pathway is particularly advantageous for synthesizing substitution patterns that are not accessible through direct electrophilic substitution.[10] The process involves two discrete, temperature-sensitive steps: diazotization and nucleophilic displacement.

Causality and Mechanistic Insights

-

Diazotization: The first step involves the reaction of the primary amine, 4-fluoro-2-methylaniline, with nitrous acid (HNO₂).[11] Nitrous acid is inherently unstable and is therefore generated in situ by treating sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C).[12] The low temperature is critical to prevent the premature decomposition of the resulting diazonium salt, which is unstable at higher temperatures and can explosively decompose if isolated in a dry state.[11] The active electrophile, the nitrosonium ion (NO⁺), attacks the nucleophilic amine, leading to a cascade of proton transfers and water elimination to form the stable aryldiazonium salt.[11]

-

Iodination: In the second step, the diazonium group (-N₂⁺), an excellent leaving group, is displaced by an iodide ion. Unlike classic Sandmeyer reactions for chlorination or bromination which require a copper(I) catalyst, the iodination step proceeds readily upon the addition of an iodide source, typically an aqueous solution of potassium iodide (KI).[10][12] The reaction is thought to proceed via a radical mechanism or through the formation of an aryl cation, which is then trapped by the iodide nucleophile.[8]

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Detailed Experimental Protocol: Sandmeyer Synthesis

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

-

4-Fluoro-2-methylaniline (1.0 eq)[13]

-

Concentrated Hydrochloric Acid (HCl, ~3-4 eq)

-

Sodium Nitrite (NaNO₂, ~1.1 eq)

-

Potassium Iodide (KI, ~1.2 eq)

-

Deionized Water

-

Diethyl Ether or Dichloromethane (for extraction)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Preparation of the Amine Salt:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 4-fluoro-2-methylaniline (1.0 eq) and deionized water.

-

Cool the mixture in an ice-salt bath to 0–5 °C with vigorous stirring.

-

Slowly add concentrated hydrochloric acid (3-4 eq) while maintaining the temperature below 5 °C. Stir until a clear solution or a fine slurry of the amine hydrochloride salt is formed.

-

-

Diazotization:

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the stirred amine salt suspension via the dropping funnel. The rate of addition must be carefully controlled to keep the internal temperature strictly between 0 and 5 °C. A slight excess of nitrous acid can be tested for using starch-iodide paper (which will turn blue-black).

-

After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 20-30 minutes to ensure complete formation of the diazonium salt.

-

-

Iodination (Displacement):

-

In a separate beaker, dissolve potassium iodide (1.2 eq) in a small amount of deionized water.

-

Slowly add the KI solution to the cold diazonium salt solution. Effervescence (evolution of N₂ gas) should be observed.

-

After the initial reaction subsides, allow the mixture to slowly warm to room temperature and then gently heat it to 40–50 °C for about 1 hour to ensure the complete decomposition of the diazonium salt. The mixture will typically turn dark due to the formation of iodine.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the product with an organic solvent like diethyl ether or dichloromethane (3 x volume).

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium thiosulfate solution (to remove excess iodine), saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product as a dark oil.

-

Purify the crude oil by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.[1]

-

Method B: Direct Electrophilic Iodination of 4-Fluorotoluene

An alternative strategy is the direct iodination of commercially available 4-fluorotoluene. This is an electrophilic aromatic substitution (SₑAr) reaction where an electrophilic iodine species replaces a hydrogen atom on the aromatic ring. The success of this method hinges on controlling the regioselectivity.

Causality and Mechanistic Insights

The substituents on the benzene ring—the methyl (-CH₃) and fluoro (-F) groups—are both ortho-, para-directing and activating. The methyl group is activating due to hyperconjugation and weak inductive effects, while the fluorine atom is deactivating inductively but activating through resonance. Since they are para to each other, their directing effects reinforce each other at the positions ortho to the methyl group (positions 2 and 6) and ortho to the fluorine atom (positions 3 and 5).

The position ortho to the methyl group (position 2) is the most sterically accessible and electronically favorable site for electrophilic attack, leading to the desired this compound product. To generate a sufficiently powerful iodine electrophile (I⁺), elemental iodine (I₂) is typically used in conjunction with an oxidizing agent (e.g., nitric acid, hydrogen peroxide, or a silver salt) or an iodine-transfer reagent like N-Iodosuccinimide (NIS) is employed, often with an acid catalyst.[14][15]

Caption: Simplified mechanism for the direct electrophilic iodination of 4-fluorotoluene.

Detailed Experimental Protocol: Direct Iodination

Disclaimer: This protocol is a representative example and requires careful handling of corrosive and oxidizing reagents. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

-

4-Fluorotoluene (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.0-1.2 eq)

-

Trifluoroacetic acid (TFA) or Acetic Acid (as solvent and catalyst)

-

Dichloromethane (optional co-solvent)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 4-fluorotoluene (1.0 eq) in trifluoroacetic acid or acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

-

Iodination:

-

Add N-Iodosuccinimide (NIS) (1.0-1.2 eq) portion-wise to the stirred solution over 20-30 minutes, ensuring the temperature remains low.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (e.g., 4-12 hours). The reaction progress can be monitored by TLC or GC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, pour the mixture into a beaker containing ice water and a saturated solution of sodium thiosulfate to quench the excess NIS and iodine.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x volume).

-

Combine the organic layers and wash carefully with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography (silica gel, eluting with hexanes) or vacuum distillation to afford pure this compound.

-

Safety, Handling, and Storage

This compound and many of the reagents used in its synthesis are hazardous. Adherence to strict safety protocols is mandatory.[16]

-

Hazard Profile: this compound is classified as acutely toxic if swallowed (GHS06) and causes skin and serious eye irritation.[6][17] Reagents like concentrated acids are corrosive, while solvents may be flammable.[18][19]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][20] Work should be performed exclusively in a certified chemical fume hood.[20]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[18] In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.[17]

-

Storage: Store the final product in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[7]

Conclusion

The synthesis of this compound is a well-defined process achievable through reliable and scalable chemical transformations. The Sandmeyer reaction, starting from 4-fluoro-2-methylaniline, offers a highly specific route to the desired isomer, leveraging the power of diazonium chemistry. Alternatively, direct electrophilic iodination of 4-fluorotoluene provides a more convergent approach, though it requires careful control of regioselectivity. The choice between these methods will be dictated by factors such as starting material cost, scalability, and the specific expertise available. By providing a robust and versatile chemical scaffold, this compound will continue to be an invaluable tool for innovation in drug discovery and materials science.[1]

References

- This compound | C7H6FI | CID 83220.

- Sandmeyer reaction. Wikipedia. [Link]

- This compound. NIST WebBook. [Link]

- Recent trends in the chemistry of Sandmeyer reaction: a review.

- MATERIAL SAFETY DATA SHEETS 4-FLUOROTOLUENE.

- Sandmeyer Reaction. Organic Chemistry Portal. [Link]

- Preparation of 4-iodotoluene. PrepChem.com. [Link]

- Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts.

- Sandmeyer reaction | Haloalkanes and Haloarenes. Khan Academy. [Link]

- Process for the preparation of fluoro compounds from the corresponding amines.

- This compound | 13194-67-7. Tetrahedron. [Link]

- Mild and Selective Organocatalytic Iodination of Activated Arom

- Iodofluorination of Alkenes and Alkynes Promoted by Iodine and 4-Iodotoluene Difluoride.

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

- Fluorinated azo dyes.

- A Practical, Large-Scale Synthesis of p-(Difluoroiodo)toluene (p-TolIF2).

- 13194-67-7 this compound. Eastfine. [Link]

- Practicals of Organic Chemistry. University of Pécs. [Link]

- Contribution of Organofluorine Compounds to Pharmaceuticals.

- Contribution of Organofluorine Compounds to Pharmaceuticals.

- Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene.

- Organic synthesis provides opportunities to transform drug discovery.

- 4-Iodotoluene difluoride | C7H7F2I | CID 11807269.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C7H6FI | CID 83220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-氟-2-碘甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 13194-67-7 this compound - EASTFINE [eastfine.net]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. youtube.com [youtube.com]

- 13. 4-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 14. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds [organic-chemistry.org]

- 16. digit.bibl.u-szeged.hu [digit.bibl.u-szeged.hu]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. cleanchemlab.com [cleanchemlab.com]

Physical properties of 4-Fluoro-2-iodotoluene (boiling point, density)

An In-depth Technical Guide to the Physical Properties of 4-Fluoro-2-iodotoluene

Authored by a Senior Application Scientist

This guide provides a detailed overview of the key physical properties of this compound, a critical intermediate in various fields of chemical synthesis. Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes technical data with practical insights to facilitate its effective application in research and development.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 13194-67-7) is a halogenated aromatic compound that has garnered significant attention as a versatile building block in organic synthesis.[1] Its molecular structure, featuring a toluene backbone substituted with both fluorine and iodine atoms, offers a unique combination of reactivity and stability. The presence of the iodine atom facilitates a range of cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental in the construction of complex molecular architectures.[1] Simultaneously, the fluorine atom can modulate the electronic properties of the molecule, enhancing metabolic stability and binding affinity in pharmaceutical candidates.[1]

This strategic combination of functionalities makes this compound an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] A thorough understanding of its physical properties is paramount for its safe handling, optimal reaction design, and successful scale-up.

Molecular Structure and Identification

The unique arrangement of substituents on the aromatic ring dictates the reactivity and physical characteristics of this compound.

Caption: 2D structure of this compound.

Key Physical Properties

The following table summarizes the essential physical properties of this compound, compiled from various authoritative sources.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆FI | [1] |

| Molecular Weight | 236.03 g/mol | [1] |

| Appearance | Colorless to orange to green clear liquid | [1] |

| Boiling Point | 90 °C at 15 mmHg92-94 °C at 15 mmHg105-110 °C at 15 mmHg206-208 °C (at atmospheric pressure) | [1][2][3] |

| Density | 1.752 g/mL at 25 °C1.81 g/mL | [1] |

| Refractive Index | n20/D 1.5800 | |

| Flash Point | 86.7 °C (188.1 °F) - closed cup | |

| Purity | ≥ 97% (GC) | [1] |

Discussion on Physical Property Data

Boiling Point Considerations

A notable variation exists in the reported boiling points of this compound. The values of 90 °C, 92-94 °C, and 105-110 °C are all reported at a reduced pressure of 15 mmHg.[1][2] This variation can likely be attributed to differences in the purity of the samples and the specific experimental conditions under which the measurements were taken. In contrast, a significantly higher boiling point of 206-208 °C is also reported, which is understood to be the boiling point at atmospheric pressure.[3] This highlights the critical importance for researchers to consider the pressure at which a boiling point is determined, as it profoundly affects the temperature of vaporization. For purification via distillation, operating under reduced pressure is clearly advantageous to prevent potential thermal decomposition at higher temperatures.

Density

The reported density values of 1.752 g/mL at 25 °C and 1.81 g/mL are in relatively close agreement.[1] This slight discrepancy may arise from variations in measurement temperature or sample purity. For practical laboratory purposes, either value provides a reasonable estimate for calculations involving mass and volume.

Experimental Protocols: A Note on Determination

The physical properties listed above are typically determined through standardized experimental procedures.

-

Boiling Point Determination: The boiling point at reduced pressure is commonly measured using a vacuum distillation apparatus. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid at a given pressure is recorded. For atmospheric boiling point, a standard distillation setup is used.

-

Density Measurement: Density is typically determined using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature, often 25 °C, to calculate the density.

-

Refractive Index Measurement: A refractometer is used to measure the refractive index, which is a dimensionless number that describes how fast light travels through the material. This is a common and rapid method for assessing the purity of liquid samples.

Safety and Handling

This compound is classified as an acute toxicant if swallowed and causes skin and serious eye irritation.[4] It is a combustible liquid.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consulting the Safety Data Sheet (SDS) is mandatory before use.[4][5][6]

Conclusion

This compound is a chemical intermediate of significant value in the pharmaceutical and material science sectors. A comprehensive understanding of its physical properties, including its boiling point under various pressures and its density, is essential for its safe and effective use. The data presented in this guide, drawn from reliable sources, provides a solid foundation for researchers and developers working with this versatile compound.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83220, this compound.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 13194-67-7).

- Eastfine. (n.d.). 13194-67-7 this compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11807269, 4-Iodotoluene difluoride.

- Ye, C., et al. (2012). A Practical, Large-Scale Synthesis of p-(Difluoroiodo)toluene (p-TolIF2). Organic Syntheses, 89, 434-445.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 13194-67-7 this compound - EASTFINE [eastfine.net]

- 3. This compound, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 4. synquestlabs.com [synquestlabs.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Safe Handling of 4-Fluoro-2-iodotoluene for Research and Development

This guide provides comprehensive safety and handling protocols for 4-Fluoro-2-iodotoluene (CAS No. 13194-67-7), a versatile halogenated aromatic compound pivotal in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond rudimentary safety data sheets to offer a deeper understanding of the causality behind essential safety measures, ensuring a self-validating system of laboratory practice.

Compound Profile and Strategic Importance

This compound is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring both fluorine and iodine atoms on a toluene scaffold, allows for selective functionalization and participation in a variety of cross-coupling reactions.[1] This reactivity, however, necessitates a thorough understanding of its hazard profile to ensure safe handling and mitigate risks in a laboratory setting.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. These properties dictate its behavior under various laboratory conditions and inform the selection of appropriate storage and handling procedures.

| Property | Value | Source |

| CAS Number | 13194-67-7 | [2] |

| Molecular Formula | C7H6FI | [2] |

| Molecular Weight | 236.03 g/mol | [3] |

| Appearance | Colorless to orange to green clear liquid | Chem-Impex |

| Boiling Point | 92-94 °C at 15 mmHg | [3] |

| Density | 1.752 g/mL at 25 °C | [3] |

| Flash Point | 86.7 °C (188.1 °F) - closed cup | [3] |

| Refractive Index | n20/D 1.5800 | [3] |

Hazard Identification and Risk Assessment: A Mechanistic Approach

This compound is classified as a combustible liquid that is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] A nuanced understanding of these hazards is critical for implementing effective safety protocols.

Toxicological Profile: Understanding the "Why"

The toxicity of this compound can be inferred from the toxicological profiles of its structural components: a halogenated aromatic ring and a toluene backbone.

-

Systemic Toxicity: Toluene and its derivatives are known to be central nervous system (CNS) depressants.[4] Inhalation or ingestion can lead to symptoms such as headache, dizziness, and nausea.[4] The presence of halogen substituents can modulate this toxicity. While specific data for this compound is limited, studies on related iodinated aromatic compounds suggest that toxicity is a key consideration.[5] The primary route of acute toxicity for this compound is oral ingestion.[3]

-

Irritancy: As with many organic solvents, this compound can defat the skin, leading to irritation and dermatitis with prolonged contact.[6] Its classification as a skin and eye irritant underscores the necessity of appropriate personal protective equipment (PPE).

-

Respiratory Effects: The volatile nature of this compound, particularly when heated, can lead to the inhalation of vapors, causing respiratory tract irritation.[3]

Chemical Reactivity and Incompatibility

Safe handling is contingent on a thorough knowledge of a compound's reactivity. This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[7] Contact with these substances can lead to vigorous and potentially hazardous reactions. Thermal decomposition can release hazardous substances, including carbon monoxide, carbon dioxide, and hydrogen iodide.[6][8]

Engineering Controls and Personal Protective Equipment: A Validated System of Protection

A multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential for mitigating the risks associated with this compound.

Primary Engineering Controls: The First Line of Defense

All manipulations of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of vapors. The fume hood provides a physical barrier and ensures that any released vapors are exhausted safely.

Personal Protective Equipment (PPE): Tailored for Specific Threats

The selection of PPE should be based on a thorough risk assessment of the planned experimental procedures.

-

Hand Protection: Chemical-resistant gloves are mandatory. Given the nature of halogenated aromatic compounds, nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.

-

Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, a face shield worn over safety glasses is essential.

-

Skin and Body Protection: A flame-resistant lab coat should be worn at all times. For larger scale operations or when there is a significant risk of splashing, chemical-resistant aprons and arm sleeves should be considered.

-

Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below permissible limits, or during spill cleanup, respiratory protection is necessary. An ABEK-type respirator filter is recommended.[3] The rationale for this specific filter is as follows:

-

A (Brown): Protects against organic gases and vapors with a boiling point >65°C, which is applicable to this compound.[9]

-

B (Grey): Protects against inorganic gases and vapors (e.g., chlorine, hydrogen sulfide). While not primary hazards of the compound itself, this provides broader protection in a laboratory environment where such reagents may be present.[9]

-

E (Yellow): Protects against sulfur dioxide and other acid gases. This is relevant as acidic conditions can lead to decomposition.[9]

-

K (Green): Protects against ammonia and organic ammonia derivatives.[9] Again, this offers broader protection in a synthetic chemistry lab.

-

The following diagram illustrates the logical workflow for selecting appropriate PPE.

Caption: PPE Selection Workflow for this compound.

Experimental Protocols: Step-by-Step Methodologies for Safe Handling

Adherence to standardized protocols is paramount for ensuring safety and experimental reproducibility.

General Handling and Storage

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] Keep containers tightly closed.

-

Handling: Always handle in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.

Spill Cleanup Protocol

In the event of a spill, a calm and methodical response is crucial. The following protocol is designed for a small-scale laboratory spill of this compound. For large spills, evacuate the area and contact emergency services.

-

Alert and Isolate: Immediately alert others in the vicinity. If safe to do so, restrict access to the spill area.

-

Don Appropriate PPE: At a minimum, this includes a lab coat, chemical-resistant gloves, and safety goggles. If the spill is significant or in a poorly ventilated area, an ABEK respirator is required.

-

Contain the Spill: Use a non-reactive absorbent material, such as vermiculite or sand, to create a dike around the spill to prevent it from spreading.[10]

-

Absorb the Liquid: Gently cover the spill with the absorbent material, working from the outside in.

-

Collect the Waste: Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the contaminated absorbent into a designated, labeled hazardous waste container.

-

Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

-

Dispose of Waste: Seal the hazardous waste container and label it clearly. Follow institutional guidelines for the disposal of halogenated organic waste.

-

Report the Incident: Report the spill to the laboratory supervisor and relevant safety personnel, as per institutional policy.

The following diagram outlines the spill response workflow.

Caption: Spill Response Workflow for this compound.

Waste Disposal: Ensuring Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility. As a halogenated organic compound, it must be disposed of as hazardous waste.

-

Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed, and compatible container.

-

Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.

-

Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal.

Conclusion: A Culture of Safety

The safe and effective use of this compound in a research and development setting is predicated on a comprehensive understanding of its properties and associated hazards. By implementing the robust engineering controls, appropriate personal protective equipment, and detailed handling protocols outlined in this guide, scientists can mitigate risks and foster a culture of safety in the laboratory.

References

- SPILL CLEANUP QUICK REFERENCE. (n.d.). Retrieved from University of California, Irvine Environmental Health & Safety.

- SAFETY DATA SHEET - 2-Iodotoluene. (2025, December 18). Fisher Scientific.

- material safety data sheet - this compound. (2013, September 6). Capot Chemical.

- Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee, Knoxville.

- SAFETY DATA SHEET - 4-Iodotoluene. (2014, December 5). Fisher Scientific.

- This compound. (n.d.). Chem-Impex.

- Flammable Liquid Spill Clean Up. (n.d.). The University of British Columbia Safety & Risk Services.

- This compound. (n.d.). PubChem.

- Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York.

- SAFETY DATA SHEET - Toluene. (n.d.). Fisher Scientific.

- Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 678–680.

- Chemical Spill Cleanup In 9 Steps. (2015, March 5). The Safety Brief.

- Metabolism and Toxicity of Fluorine Compounds. (2021). Chemical Research in Toxicology.

- How to Properly Clean Up a Hazardous Spill. (2022, December 7).

- This compound 97%. (n.d.). Sigma-Aldrich.

- How to Neutralize Chemical Spills. (2024, December 31). Lab Manager.

- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (n.d.).

- Structure-toxicity relationships of iodinated aromatic carbonates and related compounds. (n.d.).

- Metabolism and Toxicity of Fluorine Compounds. (2021).

- How-to: Neutralise Chemical Spills. (2020, November 18).

- Neutralizing Chemical Spills in the Lab. (2025, March 12). GMP Plastics.

- TABLE OF INCOMPATIBLE CHEMICALS. (n.d.).

- Four Tips When Neutralizing Chemical Spills. (2014, January 16). Emedco's Blog.

- SAFETY DATA SHEET - Toluene. (n.d.). Fisher Scientific.

- ABEK filters explained. (2017, November 12). YouTube.

- Respiratory Protection When Applying and Rinsing Chemicals. (2025, August 7). PureSeal Services.

- 1 - SAFETY D

- 1-Fluoro-4-iodo-2-methylbenzene SDS, 452-68-6 Safety D

- Chemical Properties of this compound (CAS 13194-67-7). (n.d.). Cheméo.

- SAFETY D

- 13194-67-7 | this compound. (n.d.). Tetrahedron.

- o-Nitrotoluene and o-Toluidine Hydrochloride. (n.d.).

- Toluene - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.

- Chemical Compatibility D

- NTP Comparative Toxicity and Carcinogenicity Studies of o-Nitrotoluene and o-Toluidine Hydrochloride (CAS Nos. 88-72-2 and 636-21-5)

- ABEK gas filters: what you need to know. (2023, July 12). Vandeputte.

- ortho-Toluidine - Some Industrial Chemicals. (n.d.).

- Nakano, M. (2019). Epidemiological and toxicological risk assessments of ortho-toluidine for bladder cancer. Industrial Health, 57(4), 413–415.

- 2-Fluoro-4-iodotoluene. (n.d.). Benchchem.

- FILTER SELECTION GUIDE. (n.d.). Dekonta CBRN.

- Respirator Filters – how to select the correct filter type. (n.d.). Draeger.

- NTP Technical report on the toxicity studies of ortho-, meta-, and para- Nitrotoluenes (CAS Nos. 88-72-2, 99-08-1, 99-99-0) Administered in Dosed Feed to F344/N Rats And B6C3F1 Mice. (1992). Toxicology Report Series.

- 3M™ Respirator with Integrated Filters 4279+, ABEK1P3 Combin

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H6FI | CID 83220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-フルオロ-2-ヨードトルエン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. geneseo.edu [geneseo.edu]

- 5. Structure-toxicity relationships of iodinated aromatic carbonates and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. puresealservices.co.uk [puresealservices.co.uk]

- 10. enhs.uark.edu [enhs.uark.edu]

An In-depth Technical Guide to the Reactivity Profile of 4-Fluoro-2-iodotoluene

Abstract

4-Fluoro-2-iodotoluene is a highly versatile substituted aromatic compound, serving as a critical building block in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] Its unique substitution pattern—featuring a labile iodine atom, a sterically influential ortho-methyl group, and an electronically modifying para-fluoro group—governs a rich and selective reactivity profile. This guide provides a comprehensive exploration of the core reactions involving this compound, focusing on the mechanistic principles that dictate its behavior in pivotal synthetic transformations. We will delve into the causality behind experimental choices for palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and other transformations, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Structural and Electronic Landscape

The reactivity of this compound is fundamentally dictated by the interplay of its three substituents on the benzene ring.

-

The Carbon-Iodine Bond: The C-I bond is the primary reactive site. With a bond dissociation energy significantly lower than C-Br, C-Cl, or C-F bonds, it is the most susceptible to cleavage, making it the exclusive site for oxidative addition in palladium-catalyzed cross-coupling reactions.[2]

-

The Ortho-Methyl Group: Located at the C1 position, the methyl group exerts a notable steric influence on the adjacent iodine at C2. This steric hindrance can impede the approach of bulky reagents or catalyst complexes, often necessitating the use of specialized ligands to facilitate efficient reaction.

-

The Para-Fluoro Group: The fluorine atom at the C4 position imparts distinct electronic effects. Its strong electron-withdrawing inductive effect (-I) decreases the electron density of the aromatic ring, making the carbon atom bonded to iodine more electrophilic. This polarization can influence the rate of oxidative addition.[3]

This unique combination of steric and electronic factors allows for highly selective and predictable transformations, making this compound an invaluable synthetic intermediate.[1]

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed reactions are the cornerstone of synthetic strategies employing this compound. The high reactivity of the C-I bond ensures that these couplings proceed selectively at the C2 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[2][4] For this compound, this reaction provides a direct pathway to substituted biphenyls and other complex aryl structures.

Mechanistic Considerations: The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The initial oxidative addition of the C-I bond to a Pd(0) complex is typically the rate-determining step. While the electron-withdrawing fluorine atom can facilitate this step, the ortho-methyl group may present a steric barrier. The choice of a bulky, electron-rich phosphine ligand is crucial to promote the formation of a coordinatively unsaturated palladium species that can readily undergo oxidative addition and to stabilize the resulting Pd(II) complex.[5]

Experimental Protocol: Synthesis of 4'-Fluoro-2'-methyl-[1,1'-biphenyl]-4-carbonitrile

A representative protocol for the Suzuki coupling of this compound with (4-cyanophenyl)boronic acid is as follows:

-

To a reaction vessel, add this compound (1.0 equiv), (4-cyanophenyl)boronic acid (1.2 equiv), and a base such as cesium carbonate (Cs₂CO₃) (2.0 equiv).[6]

-

Add a suitable solvent system, typically a mixture of an organic solvent like dioxane and water (e.g., 4:1 v/v).[7]

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to create an inert atmosphere.

-

Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 equiv) or a pre-catalyst system like Pd₂(dba)₃ with a suitable ligand (e.g., XPhos).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling Conditions

| Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |

| p-Tolylboronic acid | Pd₂(dba)₃ (1.5) | - | Cs₂CO₃ (2) | Acetonitrile | 60 | >90 | [6] |

| Arylboronic esters | Pd(dppf)Cl₂ (0.1) | - | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | ~80 | [7] |

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Fig 1. Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable internal alkynes.[8][9] This reaction typically employs a dual-catalyst system of palladium and copper(I).[8]

Mechanistic Considerations: The Sonogashira reaction follows two interconnected catalytic cycles.[8] The palladium cycle mirrors that of other cross-coupling reactions. The copper cycle involves the deprotonation of the terminal alkyne by a base, followed by the formation of a copper(I) acetylide. This species then participates in the transmetalation step with the Pd(II)-aryl complex. The C-I bond of this compound is highly suitable for this transformation.

Experimental Protocol: Synthesis of 1-Ethynyl-4-fluoro-2-iodobenzene Derivatives

A general procedure for the Sonogashira coupling is as follows:[10][11]

-

In a Schlenk flask under an argon atmosphere, dissolve this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in a suitable solvent such as THF or DMF.

-

Add a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as a solvent in some cases.

-

Add the palladium catalyst, for example, PdCl₂(PPh₃)₂ (0.02 equiv).

-

Add the copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.04 equiv).

-

Stir the reaction at room temperature or with gentle heating (e.g., 55 °C) until the starting material is consumed.[11]

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

-

Wash the organic phase, dry it, and concentrate it in vacuo.

-

Purify the product via column chromatography.

Data Summary: Sonogashira Coupling Conditions

| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | High | [10] |

| Propargylglycine Peptide | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF/H₂O | 55 | - | [11] |

| Terminal Alkynes | Pd(PPh₃)₄ | CuI | - | - | - | - | [12] |

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, proving to be a powerful tool for C-C bond formation.[13][14] The reaction typically exhibits high trans selectivity.[13]

Mechanistic Considerations: The mechanism begins with the oxidative addition of this compound to the Pd(0) catalyst.[15] The resulting arylpalladium(II) complex then undergoes migratory insertion with the alkene. A subsequent β-hydride elimination step releases the substituted alkene product and forms a hydridopalladium(II) complex. The final step involves reductive elimination of HX with the help of a base to regenerate the Pd(0) catalyst.[15][16]

Experimental Protocol: General Heck Vinylation

-

Charge a reaction vessel with this compound (1.0 equiv), the alkene (e.g., n-butyl acrylate, 1.5 equiv), and a base (e.g., NaHCO₃ or Et₃N, 2.0 equiv).

-

Add a high-boiling polar aprotic solvent such as DMF or NMP.

-

Add the palladium catalyst, often Pd(OAc)₂ (0.01-0.05 equiv), sometimes with a phosphine ligand.

-

Heat the mixture, typically to 80-120 °C, and monitor for completion.

-

After cooling, perform an aqueous workup and extract the product.

-

Purify by distillation or chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a seminal reaction for the synthesis of aryl amines from aryl halides.[17][18] This transformation has largely replaced harsher classical methods and offers broad substrate scope.[17]

Mechanistic Considerations: The reaction is initiated by the oxidative addition of this compound to a Pd(0) complex. The resulting Pd(II) complex then coordinates the amine. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) deprotonates the coordinated amine to form a palladium amido complex. The final, crucial step is the reductive elimination from this complex to form the C-N bond and regenerate the Pd(0) catalyst.[19][20] The use of sterically hindered, electron-rich biarylphosphine ligands is often essential for achieving high yields, as they promote both the oxidative addition and the final reductive elimination step.[5][21]

Experimental Protocol: C-N Coupling with a Primary Amine

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the primary or secondary amine (1.2 equiv), and a strong base like sodium tert-butoxide (NaOt-Bu) (1.4 equiv).

-

Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 equiv) and a suitable biarylphosphine ligand (e.g., BrettPhos, 0.02 equiv).[22]

-

Seal the reaction vessel and heat to the required temperature (typically 80-110 °C).

-

Monitor the reaction's progress. After completion, cool to room temperature and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by chromatography.

Data Summary: Buchwald-Hartwig Amination Conditions

| Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Reference |

| Primary/Secondary | BrettPhos Pd G3 (10) | BrettPhos (10) | LHMDS (2.4) | THF | 65-80 | [22] |

| Primary/Secondary | BrettPhos Pd G3 (10) | BrettPhos (10) | NaOt-Bu (1.2) | Dioxane | 100 | [22] |

| Various Amines | Pd₂(dba)₃ | Biarylphosphine | NaOt-Bu / Cs₂CO₃ | Toluene / t-BuOH | 25-100 | [20][21] |

Diagram: Buchwald-Hartwig Amination Workflow

Caption: Fig 2. A typical experimental workflow for the Buchwald-Hartwig amination.

Metal-Halogen Exchange

Metal-halogen exchange is a fundamental reaction for converting organic halides into highly nucleophilic organometallic reagents.[23] For this compound, this typically involves treatment with an organolithium reagent, such as n-butyllithium (n-BuLi), to generate a lithiated arene species.

Reaction Principles: The exchange is an equilibrium process driven by the formation of the more stable organometallic species.[24] The reaction rate follows the trend I > Br > Cl, making the C-I bond the exclusive site of exchange.[23] The resulting 4-fluoro-2-methylphenyllithium is a powerful nucleophile that can be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to introduce a wide range of functional groups.

Experimental Protocol: Lithiation and Quenching with an Electrophile

-

Dissolve this compound (1.0 equiv) in an anhydrous ether solvent (e.g., THF, diethyl ether) under an argon atmosphere.

-

Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1 equiv) dropwise via syringe.

-

Stir the mixture at -78 °C for a period of time (e.g., 1 hour) to ensure complete metal-halogen exchange.

-

Add the desired electrophile (e.g., dry ice for carboxylation, an aldehyde for alcohol formation) to the solution.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Perform a standard aqueous workup and extract the product with an organic solvent.

-

Purify the product by chromatography or crystallization.

Nucleophilic Aromatic Substitution (SₙAr)

While the C-I bond is the primary site for organometallic reactions, the electronic nature of the ring can be discussed in the context of Nucleophilic Aromatic Substitution (SₙAr). However, SₙAr reactions typically require strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a leaving group.[25][26] The fluorine atom in this compound is not sufficiently activating to make the iodine a facile leaving group for SₙAr.

Interestingly, in SₙAr reactions, fluoride is often the best leaving group among the halogens because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond.[25][27] Therefore, under harsh conditions with a powerful nucleophile, substitution might theoretically occur at the C-F bond, although this is not a common or synthetically useful reaction for this substrate compared to the versatile cross-coupling chemistry at the C-I bond.

Conclusion